molecular formula C16H14N2O2 B2852732 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 327061-27-8

1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2852732
CAS No.: 327061-27-8
M. Wt: 266.3
InChI Key: WHIOLYCMIZHWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their wide range of biological activities. This compound features an indoline-2,3-dione core with an o-tolylamino substituent, making it a valuable molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indoline-2,3-dione with o-toluidine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione, also known as 2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 116594-84-4

The compound belongs to a class of indole derivatives known for their interaction with various biological targets. Key points regarding its mechanism include:

  • Receptor Binding : Indole derivatives exhibit high affinity for multiple receptors, influencing various biochemical pathways.
  • Biological Activities : These compounds are associated with a wide range of biological activities including:
    • Antiviral
    • Anti-inflammatory
    • Anticancer
    • Antimicrobial
    • Antidiabetic
    • Antimalarial
    • Anticholinesterase .

Anticancer Activity

Research indicates that certain isoindoline derivatives demonstrate inhibitory effects on cancer cell viability. For instance, studies have shown that compounds similar to the target compound can significantly reduce the proliferation of various cancer cell lines.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

  • Exhibited strong activity against E. coli and Staphylococcus aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Anti-inflammatory Effects

Indole derivatives have been noted for their anti-inflammatory properties. The compound's potential to inhibit pro-inflammatory cytokines has been assessed in various studies, showing promising results comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

StudyFocusFindings
AnticancerSignificant inhibition of cancer cell lines by isoindoline derivatives.
AntimicrobialEffective against E. coli (MIC = 0.0195 mg/mL) and C. albicans (MIC = 0.0048 mg/mL).
Anti-inflammatoryComparable efficacy to diclofenac sodium in reducing inflammation markers.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests that it is neutral and hydrophobic, allowing for effective membrane permeability in vivo. This characteristic enhances its bioavailability and therapeutic potential.

Properties

IUPAC Name

1-[(2-methylanilino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-2-4-8-13(11)17-10-18-14-9-5-3-7-12(14)15(19)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIOLYCMIZHWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.